molecular formula C14H23N5O B2812854 N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1795084-66-0

N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No. B2812854
M. Wt: 277.372
InChI Key: ZSDXBGIPKICTRG-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a compound that contains a 1,2,3-triazole ring. Triazole rings are very important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .


Synthesis Analysis

The synthesis of triazole derivatives often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The compounds are usually evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .


Molecular Structure Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . For instance, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .


Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .

Scientific Research Applications

Inotropic Activity

One study focused on the synthesis and evaluation of a series of compounds related to the query chemical for positive inotropic activity, which is the strength of heart muscle contractions. Derivatives exhibited favorable activity compared to standard drugs, suggesting potential application in cardiac therapeutic research (Ji-Yong Liu et al., 2009).

Cytotoxic Evaluation

Another research avenue involves the synthesis of novel compounds starting from cyclohexanone for cytotoxic activity evaluation. This work aimed at exploring the potential use of these compounds against human breast cancer cell lines, indicating a role in cancer research (M. Mahdavi et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Discovery of carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening underlines the importance of such compounds in developing therapeutic agents. These inhibitors, including structures similar to the query, play a crucial role in inflammation and pain management research (R. Thalji et al., 2013).

Antifungal Agents

An improved synthesis protocol for triazine derivatives, integrating a piperidine ring and exhibiting significant antifungal activity, highlights the potential of related compounds in antifungal drug development (Jaiprakash N Sangshetti & Devanand B Shinde, 2010).

Antibacterial Agents

Synthesis and introduction of related structures to fluoroquinolones demonstrated enhanced antibacterial activity, especially against multi-drug-resistant strains. This suggests the compound's framework could contribute to the development of new antibacterial drugs (Xiaoguang Huang et al., 2010).

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

properties

IUPAC Name

N-cyclohexyl-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c20-14(16-12-4-2-1-3-5-12)18-9-6-13(7-10-18)19-11-8-15-17-19/h8,11-13H,1-7,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDXBGIPKICTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

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